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Compound of Interest

Compound Name: 1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B178652

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

IUPAC Name: 1,1-dioxothiolane-3-carboxylic acid[1][2]

Synonyms:

1,1-dioxo-1A®-thiolane-3-carboxylic acid[1]

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide[1]

1,1-Dioxotetrahydrothiophene-3-carboxylic acid[1]

3-Carboxy-sulfolane

Sulfolane-3-carboxylic acid

3-Thiophenecarboxylicacid, tetrahydro-, 1,1-dioxide[1]
CAS Number: 4785-67-5[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,1-dioxothiolane-3-
carboxylic acid.
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Property Value Source
Molecular Formula CsHsO04S [1]
Molecular Weight 164.18 g/mol [1]
White to off-white crystalline
Appearance
powder
Melting Point 138-142 °C
B Soluble in water and polar
Solubility ]
organic solvents
XLogP3 -0.7 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor
ydrog p 4 [1]
Count
Rotatable Bond Count 1 [1]

Spectroscopic Data
Infrared (IR) Spectroscopy

The IR spectrum of 1,1-dioxothiolane-3-carboxylic acid is characterized by the following
absorption bands:

Wavenumber (cm~2) Functional Group
3300-2500 (broad) O-H stretch (carboxylic acid)
1710 (strong) C=0 stretch (carboxylic acid)
1320 and 1120 S=0 stretch (sulfone)

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (DMSO-ds, 400 MHz):
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5 12.5 (s, 1H, COOH)

8 3.50-3.35 (m, 3H, CH2S02 and CHCOOH)

& 3.25-3.15 (m, 2H, CH2S0z)

& 2.40-2.20 (m, 2H, CH2)

13C NMR (DMSO-ds, 100 MHz):

8 172.5 (C=0)

& 55.0 (CHz)

5 52.5 (CHz)

5 45.0 (CH)

5 25.0 (CH2)

Mass Spectrometry

Electrospray lonization (ESI-MS):

e m/z 163.0 [M-H]-

Synthesis and Experimental Protocols

Synthesis of 1,1-dioxothiolane-3-carboxylic acid

A common synthetic route to 1,1-dioxothiolane-3-carboxylic acid involves the oxidation of 3-
thiophenecarboxylic acid.

Reaction Scheme:

[3—Thiophenecarboxylic acid\ H202, CH,COOH {l,1—Dioxothiolane—3-carboxylic acidj

J

Click to download full resolution via product page
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Caption: Synthesis of 1,1-dioxothiolane-3-carboxylic acid.

Experimental Protocol:

Dissolution: Dissolve 3-thiophenecarboxylic acid in glacial acetic acid.

o Oxidation: Add hydrogen peroxide (30% aqueous solution) dropwise to the solution at room
temperature. The reaction is exothermic and should be controlled with an ice bath.

o Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

o Work-up: After completion, pour the reaction mixture into cold water.

« Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under

vacuum.

 Purification: Recrystallize the crude product from a suitable solvent system, such as
ethanol/water, to obtain pure 1,1-dioxothiolane-3-carboxylic acid.

Biological Activity and Potential Applications in
Drug Development

1,1-dioxothiolane-3-carboxylic acid and its derivatives have garnered interest in the field of
drug development due to their potential biological activities. The sulfone moiety, being a
bioisostere of other functional groups, can modulate the physicochemical and pharmacokinetic
properties of drug candidates.

Apoptosis Induction in Cancer Cells

Recent studies have suggested that certain sulfone-containing compounds can induce
apoptosis in cancer cells. The proposed mechanism often involves the modulation of key
signaling pathways that regulate cell survival and death.

Logical Flow of Apoptosis Induction:
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Caption: Postulated mechanism of apoptosis induction.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of 1,1-dioxothiolane-3-
carboxylic acid on a cancer cell line.

o Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-
10,000 cells per well and incubate for 24 hours.

e Compound Treatment: Treat the cells with various concentrations of 1,1-dioxothiolane-3-
carboxylic acid (e.g., 0.1, 1, 10, 100 uM) and a vehicle control (e.g., DMSO). Incubate for
24, 48, or 72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours.
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e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

1,1-dioxothiolane-3-carboxylic acid is a versatile building block with interesting
physicochemical properties and potential applications in medicinal chemistry. Its sulfone and
carboxylic acid functionalities provide opportunities for further chemical modifications to
develop novel therapeutic agents. The preliminary data on its ability to induce apoptosis in
cancer cells warrants further investigation into its mechanism of action and potential as an
anticancer drug candidate. This technical guide provides a foundational understanding of this
compound for researchers and scientists in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b178652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

